Propionic acid, 2-(cyclohexyloxy)-2-methyl-
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Overview
Description
Propionic acid, 2-(cyclohexyloxy)-2-methyl- is an organic compound with a unique structure that includes a propionic acid backbone substituted with a cyclohexyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(cyclohexyloxy)-2-methyl- typically involves the reaction of propionic acid derivatives with cyclohexyloxy and methyl substituents. One common method is the esterification of propionic acid with cyclohexanol, followed by methylation. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing waste and energy consumption. The use of renewable feedstocks and green chemistry principles is also becoming increasingly important in the industrial production of such compounds.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(cyclohexyloxy)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Propionic acid, 2-(cyclohexyloxy)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which propionic acid, 2-(cyclohexyloxy)-2-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propionic acid: A simpler analog without the cyclohexyloxy and methyl groups.
Cyclohexanol: Contains the cyclohexyloxy group but lacks the propionic acid backbone.
Methyl propionate: Contains the methyl group but lacks the cyclohexyloxy group.
Uniqueness
Propionic acid, 2-(cyclohexyloxy)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-cyclohexyloxy-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRDMBIDGPCCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238366 |
Source
|
Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91007-35-1 |
Source
|
Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091007351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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